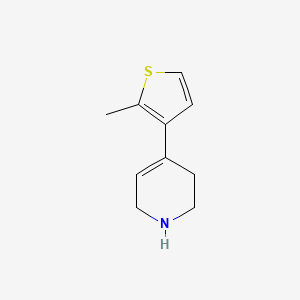
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is a heterocyclic compound that features a thiophene ring substituted with a methyl group at the 2-position and a tetrahydropyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine typically involves the formation of the thiophene ring followed by the construction of the tetrahydropyridine ring. One common method involves the use of nucleophilic substitution reactions on a thiophene precursor, followed by cyclization to form the tetrahydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted thiophenes and tetrahydropyridines.
Applications De Recherche Scientifique
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The thiophene ring may participate in π-π interactions, while the tetrahydropyridine ring can form hydrogen bonds with biological macromolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Methylthiophen-3-yl)pyridine
- 4-(2-Methylthiophen-3-yl)benzoic acid
- 2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Uniqueness
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is unique due to its combination of a thiophene ring and a tetrahydropyridine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal chemistry and material science .
Activité Biologique
4-(2-Methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, focusing on its pharmacological effects, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Molecular Formula : C₁₁H₁₃N
- Molecular Weight : 173.23 g/mol
- CAS Number : [885693-20-9]
Research indicates that compounds similar to this compound function primarily through the inhibition of monoamine oxidase (MAO), particularly MAO-A and MAO-B. These enzymes play critical roles in the metabolism of neurotransmitters such as dopamine and serotonin. Inhibition of these enzymes can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating various neurodegenerative disorders.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. The following table summarizes key findings related to its activity:
Case Studies
-
Dopamine Depletion Study :
In a study comparing the effects of various tetrahydropyridine analogs on dopamine levels in mice, it was found that this compound significantly depleted striatal dopamine levels when administered at doses comparable to known MAO inhibitors. The study highlighted its potential as a neurotoxic agent similar to MPTP but with less potency . -
Neuroprotective Effects :
Another study assessed the neuroprotective properties of this compound against oxidative stress in neuronal cell cultures. Results indicated that it reduced cell death induced by oxidative agents through its antioxidant properties .
Pharmacological Implications
The implications of the biological activities observed in studies suggest that this compound may have therapeutic potential in treating conditions such as Parkinson's disease and depression due to its ability to modulate neurotransmitter levels.
Propriétés
Formule moléculaire |
C10H13NS |
|---|---|
Poids moléculaire |
179.28 g/mol |
Nom IUPAC |
4-(2-methylthiophen-3-yl)-1,2,3,6-tetrahydropyridine |
InChI |
InChI=1S/C10H13NS/c1-8-10(4-7-12-8)9-2-5-11-6-3-9/h2,4,7,11H,3,5-6H2,1H3 |
Clé InChI |
MJVPOQNLBZYGOQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CS1)C2=CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















